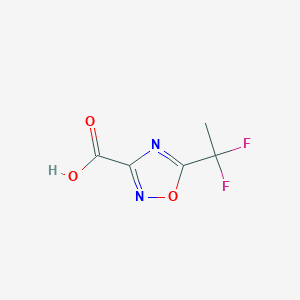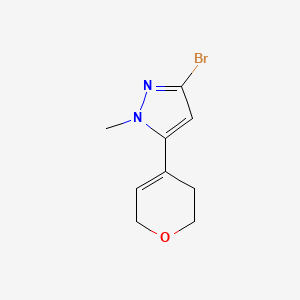
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 3, a 3,6-dihydro-2H-pyran-4-yl group at position 5, and a methyl group at position 1 of the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor pyrazole compound, followed by the introduction of the 3,6-dihydro-2H-pyran-4-yl group through a substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,6-dihydro-2H-pyran-4-yl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-Bromo-1-methyl-1H-pyrazole: Lacks the 3,6-dihydro-2H-pyran-4-yl group, which may result in different chemical reactivity and biological activity.
5-(3,6-Dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom, which can affect its ability to undergo substitution reactions.
3-Bromo-5-(2H-pyran-4-yl)-1-methyl-1H-pyrazole: Contains a different pyran group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
3-bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methylpyrazole |
InChI |
InChI=1S/C9H11BrN2O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h2,6H,3-5H2,1H3 |
InChI-Schlüssel |
NEFWYDZDVIPDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)Br)C2=CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


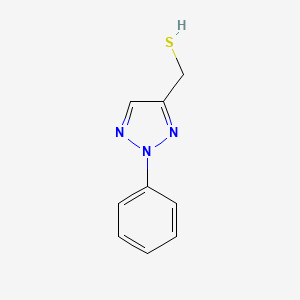
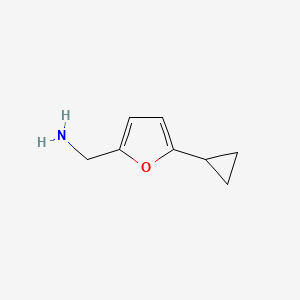


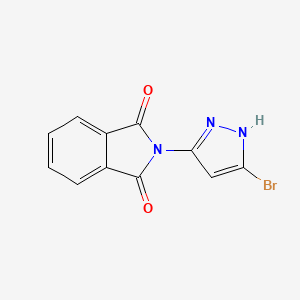
![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)

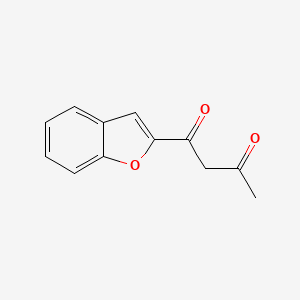
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
amine](/img/structure/B13319679.png)
